

Spectroscopic Profile of 8-Cyclohexadecen-1-one: A Technical Guide

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Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

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This technical guide provides a comprehensive overview of the spectroscopic data available for **8-Cyclohexadecen-1-one**, a macrocyclic ketone of interest in various research and development fields. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines typical experimental protocols for obtaining such data, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **8-Cyclohexadecen-1-one**. This compound is often found as a mixture of cis and trans isomers, which may be reflected in the observed spectra.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Assignment
Data not available in search results				

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the initial search results. The data is reported to be available on SpectraBase.^[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available in search results	C=O (Ketone) stretch	
Data not available in search results	C=C (Alkene) stretch	
Data not available in search results	C-H (sp ²) stretch	
Data not available in search results	C-H (sp ³) stretch	

Note: A detailed peak list for the IR spectrum was not found. The spectrum is available on SpectraBase, with techniques such as ATR-IR, Transmission IR, and Vapor Phase IR having been used.^[1]

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
Data not available in search results	[M] ⁺ (Molecular Ion)	
Data not available in search results		

Note: The mass spectrometry data, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is reported to be available from the NIST Mass Spectrometry Data Center.^[2]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for **8-Cyclohexadecen-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **8-Cyclohexadecen-1-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. A larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- **Data Processing:** The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **8-Cyclohexadecen-1-one** is a liquid at room temperature, the neat liquid is used for analysis. A single drop of the sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

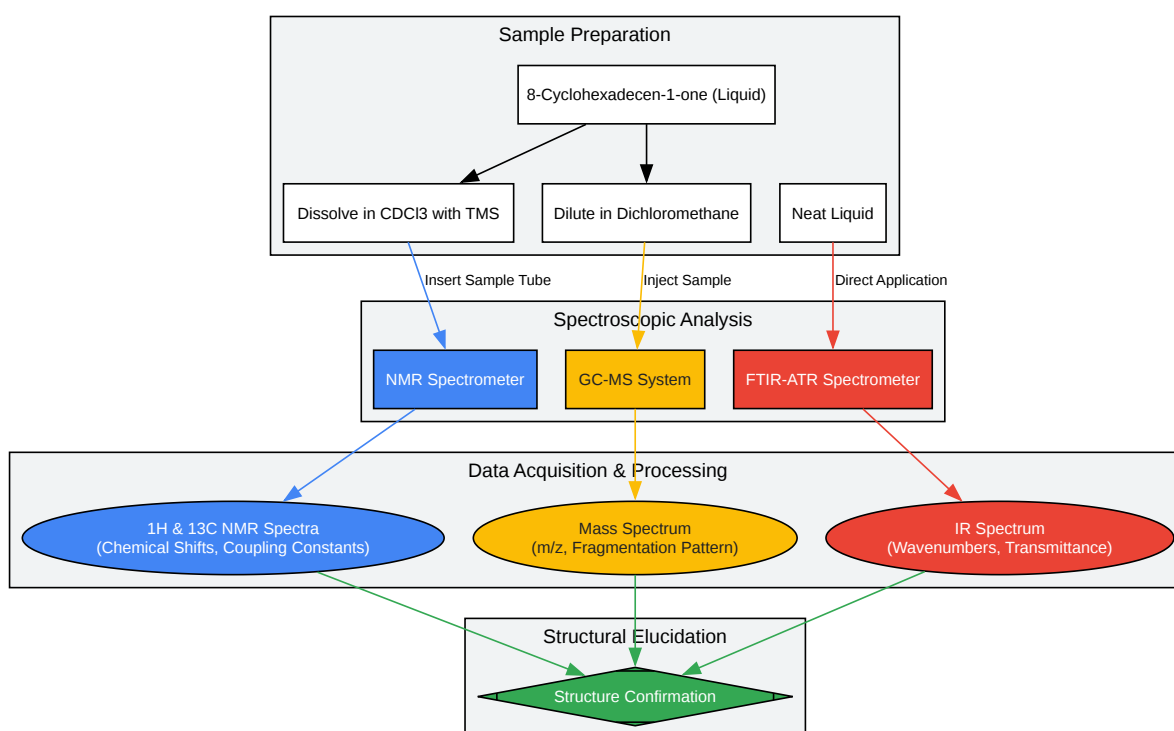
- Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **8-Cyclohexadecen-1-one** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography: A small volume (typically $1\text{ }\mu\text{L}$) of the prepared solution is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., $50\text{ }^{\circ}\text{C}$) to a final high temperature (e.g., $250\text{ }^{\circ}\text{C}$) to ensure separation of any impurities and the compound of interest. Helium is typically used as the carrier gas.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV). The mass analyzer scans a mass range (e.g., $m/z\text{ }40\text{-}400$) to detect the molecular ion and its fragment ions.
- Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern of **8-Cyclohexadecen-1-one**. This fragmentation pattern can be compared to spectral libraries (such as the NIST library) for confirmation.[\[2\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample like **8-Cyclohexadecen-1-one**.



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Caption: Workflow for Spectroscopic Analysis of **8-Cyclohexadecen-1-one**.

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